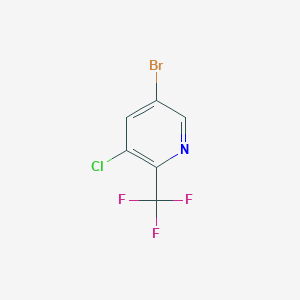![molecular formula C15H14N2 B6267150 N-[(1H-indol-2-yl)methyl]aniline CAS No. 1084920-03-5](/img/no-structure.png)
N-[(1H-indol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1H-indol-2-yl)methyl]aniline” is a chemical compound that contains an indole ring system and a phenyl ring . Indole and its derivatives are useful starting compounds to derive pharmaceutical and biological materials . The introduction of a hydrogen-bond acceptor to position 2 of the indole ring forms a five-to-seven-membered intramolecular hydrogen-bonded ring .
Synthesis Analysis
The synthesis of “N-[(1H-indol-2-yl)methyl]aniline” involves the use of commercially available starting materials . The synthesis process involves the benzoylation of substituted phenols under low temperature . The synthesized compounds are then evaluated for their in vitro antiproliferative effects .
Molecular Structure Analysis
The molecule of “N-[(1H-indol-2-yl)methyl]aniline” contains an essentially planar indole ring system and a phenyl ring . The C-N double bond adopts an E configuration . The bond lengths and angles in the molecule are normal and agree with those in other indole imine compounds .
Chemical Reactions Analysis
“N-[(1H-indol-2-yl)methyl]aniline” can function as a hydrogen-bond donor because of the high acidity of the hydrogen atom at position 1 . The introduction of a hydrogen-bond acceptor to position 2 of the indole ring forms a five-to-seven-membered intramolecular hydrogen-bonded ring .
Mécanisme D'action
While the specific mechanism of action for “N-[(1H-indol-2-yl)methyl]aniline” is not mentioned in the search results, a similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin via a consistent way with colchicine .
Safety and Hazards
Orientations Futures
Indole motifs, such as “N-[(1H-indol-2-yl)methyl]aniline”, are one of the most significant scaffolds in the discovery of new drugs . They exhibit wide-ranging biological activity and unusual and complex molecular architectures occur among their natural derivatives . Therefore, new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed . This makes “N-[(1H-indol-2-yl)methyl]aniline” a potential agent for the further development of tubulin polymerization inhibitors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1H-indol-2-yl)methyl]aniline involves the reaction of aniline with 2-(bromomethyl)indole in the presence of a base to form the desired product.", "Starting Materials": [ "Aniline", "2-(Bromomethyl)indole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve aniline in a suitable solvent (e.g. ethanol) and add the base to the solution.", "Step 2: Add 2-(bromomethyl)indole to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
Numéro CAS |
1084920-03-5 |
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



